D-xylulose
D-xylulose
D-xylulose is the D-enantiomer of xylulose. It has a role as a human metabolite, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an enantiomer of a L-xylulose.
D-Xylulose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-xylulose is a natural product found in Ascochyta medicaginicola, Daphnia pulex, and other organisms with data available.
D-Xylulose is a metabolite found in or produced by Saccharomyces cerevisiae.
A 5-carbon keto sugar.
D-Xylulose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
D-xylulose is a natural product found in Ascochyta medicaginicola, Daphnia pulex, and other organisms with data available.
D-Xylulose is a metabolite found in or produced by Saccharomyces cerevisiae.
A 5-carbon keto sugar.
Brand Name:
Vulcanchem
CAS No.:
551-84-8
VCID:
VC21119500
InChI:
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1
SMILES:
C(C(C(C(=O)CO)O)O)O
Molecular Formula:
C5H10O5
Molecular Weight:
150.13 g/mol
D-xylulose
CAS No.: 551-84-8
Cat. No.: VC21119500
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | D-xylulose is the D-enantiomer of xylulose. It has a role as a human metabolite, an Escherichia coli metabolite, a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is an enantiomer of a L-xylulose. D-Xylulose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). D-xylulose is a natural product found in Ascochyta medicaginicola, Daphnia pulex, and other organisms with data available. D-Xylulose is a metabolite found in or produced by Saccharomyces cerevisiae. A 5-carbon keto sugar. |
|---|---|
| CAS No. | 551-84-8 |
| Molecular Formula | C5H10O5 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one |
| Standard InChI | InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1 |
| Standard InChI Key | ZAQJHHRNXZUBTE-WUJLRWPWSA-N |
| Isomeric SMILES | C([C@H]([C@@H](C(=O)CO)O)O)O |
| SMILES | C(C(C(C(=O)CO)O)O)O |
| Canonical SMILES | C(C(C(C(=O)CO)O)O)O |
| Appearance | Assay:≥95%A solution in water |
| Melting Point | 15°C |
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